molecular formula C9H9F2NO B13041680 1-Amino-1-(3,5-difluorophenyl)acetone

1-Amino-1-(3,5-difluorophenyl)acetone

Cat. No.: B13041680
M. Wt: 185.17 g/mol
InChI Key: KCJUQLJFTNQHLI-UHFFFAOYSA-N
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Description

1-Amino-1-(3,5-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO. It is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3,5-difluorophenyl)acetone typically involves the reaction of 3,5-difluoroacetophenone with an appropriate amine under controlled conditions. One common method is the reductive amination of 3,5-difluoroacetophenone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3,5-difluorophenyl)acetone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Amino-1-(3,5-difluorophenyl)acetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,5-difluorophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-(3,4-difluorophenyl)acetone
  • 1-Amino-1-(2,5-difluorophenyl)acetone
  • 1-Amino-1-(3,5-dichlorophenyl)acetone

Uniqueness

1-Amino-1-(3,5-difluorophenyl)acetone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

1-amino-1-(3,5-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3

InChI Key

KCJUQLJFTNQHLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)F)F)N

Origin of Product

United States

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